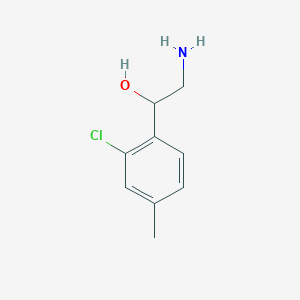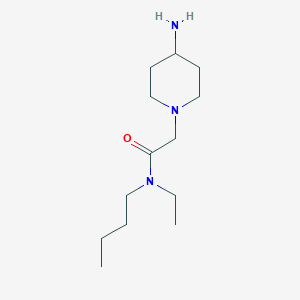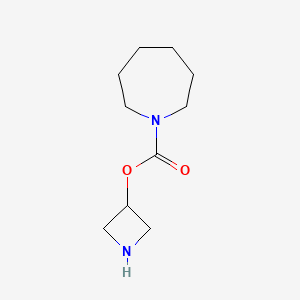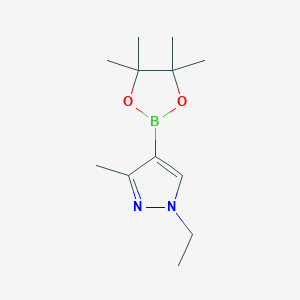
2-Amino-1-(2-chloro-4-methylphenyl)ethanol
Overview
Description
“2-Amino-1-(2-chloro-4-methylphenyl)ethanol” is an organic compound that contains an amino group (-NH2), a chloro-methylphenyl group (a benzene ring with a chlorine and a methyl group attached), and an ethanol group (-CH2CH2OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the arrangement of its bonds. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The compound’s amino and alcohol groups make it a good candidate for reactions involving nucleophiles. It could, for example, participate in condensation reactions with carboxylic acids or acyl chlorides to form amides or esters .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amino and alcohol groups in this compound) would likely make it polar and potentially soluble in polar solvents .Scientific Research Applications
Peptide Synthesis and Protective Groups
Modification of methyl groups in alcohols to introduce amino-protective groups of the urethane type, which are labile in alkaline media, is significant in peptide synthesis. The study by Verhart and Tesser (2010) suggests that exchanging the methyl group with a phenyl group bearing a negative inductive effect affords protecting groups with higher sensitivity to base, making them useful in peptide bond formation processes Verhart, C. G. J., & Tesser, G. I. (2010).
Synthesis of Heterocycles
Back, Parvez, and Zhai (2003) demonstrated that conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones, followed by various modifications, provide a route to substituted pyrrolidines. This process, which involves stereospecific rearrangement, is valuable in synthesizing heterocyclic compounds Back, T. G., Parvez, M., & Zhai, H. (2003).
Antimicrobial Agents
Sah et al. (2014) explored the synthesis of formazans from Mannich base derivatives as antimicrobial agents, demonstrating the potential of these compounds in addressing microbial resistance. This research underscores the role of amino alcohols in developing new antimicrobial strategies Sah, P., Bidawat, P., Seth, M., & Gharu, C. P. (2014).
Biotransformation and Chiral Synthesis
The study by Miao et al. (2019) on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral alcohol counterpart by Acinetobacter sp. highlights the application of microbial catalysis in producing chiral intermediates for pharmaceutical synthesis. This process emphasizes the environmental and enantioselective advantages of biocatalysis Miao, Y.-L., Liu, Y., He, Y., & Wang, P. (2019).
Mechanism of Action
Target of Action
It’s known that amines, such as this compound, can interact with a variety of biological targets
Mode of Action
Amines are known to participate in a variety of chemical reactions, including nucleophilic substitution and free radical reactions . The specific interactions of this compound with its targets would depend on the nature of these targets.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-1-(2-chloro-4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9,12H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCZKAUKPZRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CN)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[4-(aminomethyl)cyclohexyl]methyl}cyclobutanamine](/img/structure/B1470087.png)
![3-methyl-2-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1470091.png)

![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)
![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)

![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)
